molecular formula C12H14ClIO B1614232 6-Chloro-1-(2-iodophenyl)-1-oxohexane CAS No. 898768-35-9

6-Chloro-1-(2-iodophenyl)-1-oxohexane

Cat. No. B1614232
M. Wt: 336.59 g/mol
InChI Key: SPNSGSSYVPCIPM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Generation and Reactivity of Related Cations

The generation and reactivity of 4-aminophenyl cations, similar to the structural interest of 6-Chloro-1-(2-iodophenyl)-1-oxohexane, have been studied through the photolysis of related compounds. These studies shed light on the intricate dynamics of cationic species in polar media, leading to various reaction pathways such as the formation of diaminodiphenyls or the reduction to anilines. Such insights are critical for understanding the chemistry of halogenated compounds and their potential applications in material science and organic synthesis (Guizzardi et al., 2001).

Ion-transfer Voltammetry

Ion-transfer voltammetry studies involving halogenated solvents like 1,6-dichlorohexane provide a framework for understanding the electrochemical behaviors of various cations and anions across organic-water interfaces. This research offers a comparative perspective on the electrochemical windows of different solvents, contributing to the development of new electroanalytical methods and enhancing the understanding of ion-transfer mechanisms, which could be relevant for compounds like 6-Chloro-1-(2-iodophenyl)-1-oxohexane (Katano et al., 2004).

Aromatic Compounds in Lithium-Ion Cells

The reaction mechanisms of aromatic compounds, potentially analogous to 6-Chloro-1-(2-iodophenyl)-1-oxohexane, have been explored in the context of lithium-ion cells. These compounds serve as overcharge protection agents by forming passivative films on electrodes, highlighting the importance of aromatic chemistry in enhancing the safety and longevity of energy storage devices (Shima et al., 2006).

Cyclohexane Oxidation Catalysis

The catalysis of cyclohexane oxidation is a pivotal area of research, with μ-oxo-bismanganese(III)porphyrin compounds showing promise in improving the efficiency of this process. This research underscores the potential of metalloporphyrins in the selective oxidation of cyclohexane to valuable industrial chemicals, which might relate to the chemical reactivity and application scope of 6-Chloro-1-(2-iodophenyl)-1-oxohexane (Guo et al., 1999).

Environmental Fates and Toxicity

Studies on the environmental fates and differential toxicity of hexachlorocyclohexane isomers offer insights into the persistence and impact of organochlorine pesticides. This research is crucial for understanding the long-term environmental behavior of halogenated compounds, including those structurally related to 6-Chloro-1-(2-iodophenyl)-1-oxohexane, and underscores the need for careful management and disposal of such chemicals (Willett et al., 1998).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please note that not all compounds will have information available in all of these categories, especially if they are not well-studied. For a specific compound, it’s best to consult the scientific literature or reliable databases such as PubChem or Reaxys. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

6-chloro-1-(2-iodophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClIO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNSGSSYVPCIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642265
Record name 6-Chloro-1-(2-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(2-iodophenyl)-1-oxohexane

CAS RN

898768-35-9
Record name 6-Chloro-1-(2-iodophenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-(2-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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